molecular formula C9H10F3N3O3 B7786424 methyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate

methyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate

Cat. No.: B7786424
M. Wt: 265.19 g/mol
InChI Key: XQVKINWKQUTXTQ-HYXAFXHYSA-N
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Description

Methyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate is a complex organic compound with a pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate typically involves the reaction of a pyrazole derivative with a methylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]propanoate
  • Ethyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate

Uniqueness

Methyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate is unique due to its specific structural configuration and the presence of trifluoromethyl and pyrazole groups

Properties

IUPAC Name

methyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O3/c1-15-8(17)5(3-13-4-6(16)18-2)7(14-15)9(10,11)12/h3,13H,4H2,1-2H3/b5-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVKINWKQUTXTQ-HYXAFXHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNCC(=O)OC)C(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\NCC(=O)OC)/C(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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